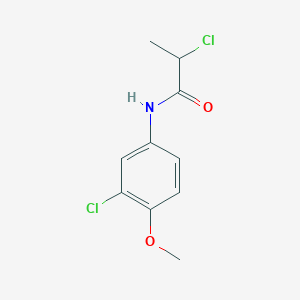
1-(4-chlorobenzyl)-6-oxo-N'-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes several functional groups such as a chlorobenzyl group, a trifluoromethyl group, a benzoyl group, and a carbohydrazide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions at the benzylic position . For instance, 4-Chlorobenzoyl chloride is used as an intermediate compound in the synthesis of pharmaceuticals .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. Each of these groups would contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis
Reactions involving similar compounds often occur at the benzylic position . For example, free radical bromination, nucleophilic substitution, and oxidation are common reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interactions of its functional groups. For example, 4-Chlorobenzoyl chloride has a boiling point of 102-104 °C and a density of 1.365 g/mL at 20 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
- A series of novel pyridine and fused pyridine derivatives have been synthesized, showcasing the versatility of these compounds in generating various derivatives with potential biological activities. These include triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, emphasizing the synthetic adaptability of pyridine scaffolds in medicinal chemistry (Flefel et al., 2018).
Biological Activities
- The synthesized compounds have been subjected to in vitro screenings, demonstrating moderate to good antimicrobial and antioxidant activities. This suggests their potential utility in developing new therapeutic agents targeting microbial infections and oxidative stress-related conditions (Flefel et al., 2018).
- Another study focused on the synthesis, characterization, and evaluation of 1,3,4-oxadiazole derivatives, highlighting their significant antibacterial and antifungal activities. Some compounds displayed activities comparable or even superior to reference drugs, indicating their potential as antimicrobial agents (Khalilullah et al., 2016).
- Research on the synthesis of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones revealed their antimicrobial activity, further supporting the therapeutic potential of pyridine derivatives in combating microbial infections (Elgemeie et al., 2017).
Catalytic and Anticancer Activity
- Certain pyridine derivatives have been investigated for their catalytic performance, such as in the microwave-assisted oxidation of xylenes, showcasing their utility beyond biological activity and towards industrial and synthetic applications (Sutradhar et al., 2019).
- Moreover, some compounds have shown promising cytotoxic activities, which could be explored further for anticancer drug development. This highlights the potential of pyridine derivatives in contributing to cancer therapy research (Hegazi et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-oxo-N'-[2-(trifluoromethyl)benzoyl]pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N3O3/c22-15-8-5-13(6-9-15)11-28-12-14(7-10-18(28)29)19(30)26-27-20(31)16-3-1-2-4-17(16)21(23,24)25/h1-10,12H,11H2,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJYITUXUQFTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide](/img/structure/B2981053.png)
![(Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2981054.png)
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/no-structure.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B2981056.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone](/img/structure/B2981057.png)
![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2981058.png)


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2981062.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2981065.png)



![4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2981075.png)